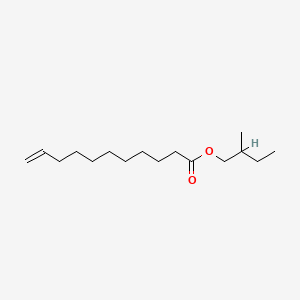

2-Methylbutyl undec-10-enoate

Description

Overview of Unsaturated Fatty Acid Esters in Organic Synthesis and Materials Science

Unsaturated fatty acid esters are a pivotal class of organic compounds derived from the reaction of an unsaturated fatty acid and an alcohol. fiveable.me These molecules, characterized by a long hydrocarbon chain containing at least one carbon-carbon double bond and an ester functional group, are integral to both fundamental organic synthesis and applied materials science. taylorandfrancis.comaocs.org Their prevalence in nature, particularly in vegetable oils, makes them a readily available and renewable feedstock for the chemical industry. aocs.org

In the realm of organic synthesis , the double bond and the ester group serve as reactive sites for a multitude of chemical transformations. aocs.orgcsic.es These include, but are not limited to, hydrogenation, epoxidation, ozonolysis, and various addition reactions. aocs.org Such reactions allow for the conversion of unsaturated fatty acid esters into a diverse array of valuable chemicals, including diacids, amino acids, and other functionalized molecules that are precursors for polymers like nylons. rsc.org The ester group itself can undergo transformations such as hydrolysis to yield fatty acids and transesterification to produce different esters, a key process in the manufacturing of biodiesel. fiveable.metaylorandfrancis.com Modern synthetic methods have expanded the utility of these compounds, enabling selective functionalization of the alkyl chain to create branched-chain oleochemicals with desirable properties for lubricants and cosmetics. aocs.org

In materials science , unsaturated fatty acid esters are crucial building blocks for bio-based polymers and functional materials. tdx.catresearchgate.net The presence of unsaturation allows for polymerization and cross-linking reactions, leading to the formation of materials with tailored properties. rug.nl For instance, these esters are used in the production of polymers, coatings, and surfactants. smolecule.com The long hydrocarbon chains contribute to hydrophobicity, while the ester groups can be engineered to control properties like biodegradability and thermal stability. tdx.catresearchgate.net Research has focused on creating sustainable materials, such as hydrophobic cellulose-based films, by modifying biopolymers with fatty acids, resulting in materials with enhanced thermal stability and low water vapor permeability. researchgate.net

Positioning of 2-Methylbutyl Undec-10-enoate (B1210307) within Undec-10-enoate Ester Chemistry

2-Methylbutyl undec-10-enoate is a specific ester belonging to the broader family of undec-10-enoate esters. It is synthesized through the esterification of 10-undecenoic acid with 2-methylbutanol. smolecule.com This positions it structurally as a derivative of undecylenic acid, a monounsaturated fatty acid with the double bond at the terminal position.

The key distinguishing feature of this compound is the branched 2-methylbutyl group in its alcohol moiety. This branching sets it apart from simpler, linear undec-10-enoate esters such as methyl undec-10-enoate and ethyl undec-10-enoate. nih.govnih.gov The structural configuration, specifically the branched alkyl chain, influences its physical and chemical properties, including its chemical reactivity and potential biological activity. smolecule.com This unique structure makes it a subject of particular interest for research in medicinal chemistry and various industrial applications. smolecule.com

The undec-10-enoate backbone provides a terminal double bond, which is a site for various chemical reactions like oxidation, reduction, and substitution. smolecule.com The ester linkage can also be a site for chemical modification. The combination of the reactive terminal double bond and the specific branched ester group defines the unique chemical space that this compound occupies within the larger class of undec-10-enoate esters.

Research Significance and Interdisciplinary Relevance of the Compound

The research significance of this compound stems from its potential applications across multiple disciplines, including chemistry, biology, and medicine. smolecule.com Its specific molecular structure, featuring a long hydrocarbon chain and a terminal double bond, makes it a valuable precursor in the synthesis of more complex organic molecules. smolecule.com

From an industrial perspective, it is utilized in the production of polymers, coatings, surfactants, and as a flavoring agent due to its characteristic pleasant aroma. smolecule.com In the field of biology and medicinal chemistry, there is growing interest in its potential antimicrobial properties. smolecule.com Research suggests that it may be able to disrupt microbial cell membranes and interfere with essential enzymatic processes, making it a candidate for the development of new antimicrobial agents. smolecule.com Furthermore, its lipophilic nature suggests potential for enhanced absorption in pharmaceutical formulations, opening avenues for its use in drug delivery systems. smolecule.com

The interdisciplinary relevance of this compound is further highlighted by its connection to the broader field of oleochemistry, which focuses on the use of renewable resources like vegetable oils to produce valuable chemicals. csic.esacs.org As a derivative of undecenoic acid, which can be obtained from castor oil, this compound is part of the ongoing effort to develop more sustainable chemical processes and products. researchgate.net The study of such compounds is central to bioelectrocatalysis, an interdisciplinary field that combines biocatalysis and electrocatalysis for various applications. acs.org

Defining the Academic Research Scope and Methodological Framework

The academic research scope for this compound and similar unsaturated fatty acid esters is broad, encompassing synthesis, characterization, and application-driven investigations. A primary research focus is on the development of efficient and environmentally friendly synthesis methods, often involving acid-catalyzed esterification or transesterification reactions. csic.essmolecule.com

The methodological framework for studying this compound involves a range of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure. Mass spectrometry is used to determine the molecular weight and fragmentation patterns. nist.govnist.gov Chromatographic techniques, particularly Gas Chromatography (GC), are employed for purity assessment and to analyze reaction mixtures. nist.govnist.gov For the investigation of its physical properties, techniques like Differential Scanning Calorimetry (DSC) are used to study thermal transitions. rug.nl

Research into its applications often involves specific experimental setups. For instance, evaluating its antimicrobial potential would require microbiological assays to determine its effect on various microorganisms. smolecule.com Investigations into its use as a monomer for polymer synthesis would involve polymerization reactions followed by characterization of the resulting polymer's mechanical and thermal properties. tdx.cat The study of its adsorption and behavior on surfaces, relevant for applications in coatings and materials science, may involve techniques like silicic acid-silver nitrate (B79036) chromatography. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

67952-37-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

2-methylbutyl undec-10-enoate |

InChI |

InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-16(17)18-14-15(3)5-2/h4,15H,1,5-14H2,2-3H3 |

InChI Key |

RPJHMIFIFIFHAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbutyl Undec 10 Enoate and Its Analogues

Established Chemical Esterification Routes

Traditional chemical synthesis provides several reliable pathways for the production of 2-methylbutyl undec-10-enoate (B1210307) and its analogues. These methods often involve the direct reaction of a carboxylic acid and an alcohol or the use of more reactive intermediates to facilitate the ester formation.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental method for synthesizing esters. This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

In the case of 2-methylbutyl undec-10-enoate, undec-10-enoic acid is reacted with 2-methylbutanol. The reaction is typically catalyzed by an acid to improve the yield. smolecule.com Fischer esterification is well-suited for simple alcohols that can be used in excess to drive the equilibrium towards the product. commonorganicchemistry.com While effective for primary and secondary alcohols, it is less so for tertiary alcohols and phenols. commonorganicchemistry.com The reaction is reversible, and the removal of water is often necessary to achieve high conversions.

For industrial-scale production, continuous flow processes may be employed to enhance efficiency and scalability, utilizing advanced catalysts and optimized reaction conditions to maximize output. smolecule.com

Acyl Chloride and Anhydride (B1165640) Mediated Synthesis

To overcome the equilibrium limitations of direct esterification, more reactive derivatives of the carboxylic acid, such as acyl chlorides and anhydrides, are often used.

Acyl Chloride Method: Undec-10-enoic acid can be converted to its more reactive acyl chloride, undec-10-enoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-methylbutanol to form the ester. This two-step process, where the acid chloride is first formed and isolated before reacting with the alcohol, is a common synthetic strategy. commonorganicchemistry.com For instance, monomers for acyclic diene metathesis (ADMET) polymerization can be prepared by treating an acid chloride with a diol in the presence of triethylamine (B128534) (NEt₃). nih.gov

Anhydride Method: Undec-10-enoic anhydride can also serve as an acylating agent. chemspider.com The reaction of the anhydride with 2-methylbutanol, often in the presence of a catalyst, yields this compound and a molecule of undec-10-enoic acid as a byproduct. While effective, this method is less atom-economical than the direct use of the carboxylic acid or its acyl chloride.

Carbodiimide Coupling Strategies (e.g., DCC)

Carbodiimide-mediated coupling reactions provide a mild and efficient method for ester synthesis, particularly for sensitive substrates. The Steglich esterification is a well-known example that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org

This reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.orgnih.gov The mechanism involves the activation of the carboxylic acid (undec-10-enoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol (2-methylbutanol) then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a stable urea (B33335) byproduct. organic-chemistry.org DMAP acts as an acyl transfer catalyst, suppressing side reactions and accelerating the esterification. wikipedia.orgorganic-chemistry.org

This method has been successfully used for the esterification of undec-10-enoic acid with various alcohols, yielding the corresponding esters in high yields. researchgate.net For example, the reaction of undec-10-enoic acid with 1-phenylethanol (B42297) in the presence of DCC and DMAP resulted in a quantitative yield of the corresponding ester. researchgate.net

Table 1: Comparison of Chemical Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification (Fischer) | Undec-10-enoic acid, 2-methylbutanol, Acid catalyst | Heat | Atom economical, simple | Reversible, requires excess alcohol or water removal |

| Acyl Chloride Mediated | Undec-10-enoyl chloride, 2-methylbutanol, Base | Often mild | High reactivity, irreversible | Requires preparation of acyl chloride, corrosive byproducts |

| Anhydride Mediated | Undec-10-enoic anhydride, 2-methylbutanol, Catalyst | Mild to moderate | High reactivity | Less atom economical, produces carboxylic acid byproduct |

| Carbodiimide Coupling (Steglich) | Undec-10-enoic acid, 2-methylbutanol, DCC, DMAP | Room temperature | Mild conditions, high yields, good for sensitive substrates | Formation of DCU byproduct can complicate purification |

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalysis offers a green and selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, and whole-cell systems are increasingly being explored for the production of esters like this compound.

Enzyme-Catalyzed Esterification (e.g., Lipases for Undec-10-enoates)

Lipases are widely used biocatalysts for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and chemo-, regio-, and stereoselectivity. utupub.firesearchgate.net They can catalyze esterification, alcoholysis, and acidolysis reactions under mild conditions. researchgate.net

The enzymatic synthesis of undecenoate esters has been demonstrated with various lipases. For example, lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is frequently used for the esterification of fatty acids. csic.esasianpubs.org The synthesis of arbutin-6'-undecenoate was achieved using whole cells of Candida parapsilosis as a biocatalyst. rsc.org Similarly, an alkaline protease, Bioprase from Bacillus subtilis, has been used to catalyze the transesterification of arbutin (B1665170) and vinyl undecylenate. nih.govresearchgate.net

The choice of solvent, temperature, and substrate molar ratio can significantly influence the reaction rate and conversion. nih.gov For instance, in the lipase-catalyzed synthesis of ethyl butyrate, n-hexane was found to be a suitable solvent. nih.gov

Microbial Production and Biotransformation

Metabolic engineering of microorganisms offers a promising route for the de novo production of fatty acid esters. By introducing and optimizing heterologous pathways in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to produce a variety of esters.

The general strategy involves engineering the host to produce both the fatty acid and the alcohol moieties, which are then esterified by a wax ester synthase. frontiersin.org For the production of fatty acid ethyl esters (FAEEs) in S. cerevisiae, metabolic engineering strategies have focused on increasing the supply of fatty acyl-CoA and ethanol. nih.govoup.com This includes overexpressing key enzymes in the fatty acid and alcohol synthesis pathways and eliminating competing pathways, such as the formation of storage lipids (triacylglycerols and steryl esters) and β-oxidation. nih.govchalmers.serepec.org

While the microbial production of this compound has not been specifically detailed, the principles of metabolic engineering for fatty acid alkyl esters are well-established and could potentially be adapted for its synthesis. frontiersin.org Biotransformation, where a microorganism converts a supplied substrate into a desired product, is another viable approach. For example, whole-cell biotransformation with recombinant E. coli has been used to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid. sciepublish.com

Table 2: Comparison of Biocatalytic Synthesis Methods

| Method | Biocatalyst | Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzyme-Catalyzed Esterification | Lipases (e.g., Candida antarctica), Proteases | Undec-10-enoic acid/ester, 2-methylbutanol | High selectivity, mild conditions, green process | Enzyme cost and stability can be a concern |

| Microbial Production | Engineered S. cerevisiae, E. coli | Simple carbon sources (e.g., glucose) | Renewable, de novo synthesis | Complex metabolic engineering, potentially low titers |

| Biotransformation | Whole cells (recombinant or wild-type) | Precursor molecules (e.g., undec-10-enoic acid) | Can perform multi-step reactions in one pot | Substrate/product toxicity to cells can be an issue |

Advanced Olefin Functionalization for Undec-10-enoate Synthesis

The construction of the undec-10-enoate framework, characterized by a terminal double bond, is amenable to powerful olefin functionalization strategies. These methods offer efficient and often modular routes to this key structural motif.

Olefin Metathesis (e.g., Cross-Metathesis) in Undec-10-enoate Backbone Construction

Olefin metathesis has emerged as a versatile and powerful tool in synthetic organic chemistry, providing a direct pathway for the formation of carbon-carbon double bonds. nih.gov This family of reactions, often catalyzed by ruthenium complexes like Grubbs and Hoveyda-Grubbs catalysts, demonstrates remarkable functional group tolerance. nih.govconicet.gov.ar Cross-metathesis (CM), in particular, is highly relevant for constructing the undec-10-enoate backbone by coupling two different olefin partners. rsc.orgresearchgate.net

The general strategy involves reacting a terminal olefin, which acts as a "handle," with a cross-metathesis partner to build the desired carbon chain. rsc.org For instance, the undec-10-enoate backbone can be synthesized via the cross-metathesis of shorter-chain terminal olefins with appropriate functionalized partners. Driven by the loss of a volatile co-product like ethylene, these reactions can achieve high conversion and yields. rsc.org The self-metathesis of undec-10-enoic acid or its esters is another viable route, leading to a C20 dicarboxylic acid or diester after dimerization, which can subsequently be manipulated. uni-konstanz.denih.govscielo.br

The choice of catalyst is crucial for selectivity and efficiency. Second-generation catalysts, such as the Hoveyda-Grubbs catalyst, are often employed due to their high activity and stability. conicet.gov.arrsc.org These catalysts have been successfully used in the cross-metathesis of undec-10-enoate esters with various partners, including acrylic acid and acrylates, achieving complete conversion at mild temperatures. rsc.orgresearchgate.net

Below is a table summarizing various metathesis reactions involving undecenoate precursors or related long-chain olefins, showcasing the versatility of this methodology.

Table 1: Examples of Olefin Metathesis for Long-Chain Ester Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Cellulose acetate (B1210297) undec-10-enoate | Acrylic Acid | Hoveyda-Grubbs 2nd Gen | Cellulose ω-carboxyalkanoate | Full conversion | rsc.org |

| Methyl undec-10-enoate | Hex-3-ene | WCl₆/Me₄Sn | Chain-lengthened ester | Not specified | scielo.br |

| Methyl oleate | 3-Pentanenitrile | Hoveyda-Grubbs 2nd Gen | α,ω-Bifunctional compounds | 74% Yield | conicet.gov.ar |

| Undec-10-enoic acid | Self-metathesis | Grubbs Catalyst | 1,20-Eicosanedioic acid | >99% Purity | uni-konstanz.denih.gov |

| Methyl oleate | 2-Methyl-2-butene | Various Ru catalysts | Prenyl-type commodity chemicals | Varied selectivity | rsc.org |

Stereoselective Introduction of the 2-Methylbutyl Moiety

The 2-methylbutyl group contains a chiral center, meaning this compound can exist as two distinct enantiomers, (R) and (S). The stereoselective synthesis of one specific enantiomer is of significant interest, often accomplished through biocatalytic methods or by using pre-synthesized chiral building blocks.

Enzyme-catalyzed reactions, particularly those using lipases, are a highly effective method for achieving stereoselectivity. tsijournals.com One common strategy is the kinetic resolution of racemic (±)-2-methylbutanol. In this process, a lipase selectively catalyzes the esterification of one enantiomer of the alcohol with undec-10-enoic acid (or an activated acyl donor like vinyl acetate), leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess. tsijournals.com Lipase from Candida antarctica (often immobilized as Novozym 435) and Porcine Pancreas Lipase (PPL) have been shown to be effective for such resolutions. tsijournals.comkaist.ac.krresearchgate.net

Research into the enantioselective esterification of (±)-2-methyl-butanol has identified key parameters influencing the reaction's success, including the choice of acyl donor, temperature, substrate molar ratio, and enzyme loading. tsijournals.com The use of vinyl acetate as the acyl donor is advantageous as it produces a vinyl alcohol intermediate that tautomerizes to acetaldehyde, shifting the reaction equilibrium forward. tsijournals.com

The following table details the optimization of the lipase-catalyzed enantioselective esterification of (±)-2-methyl-butanol, a key step for producing enantiopure precursors for this compound.

Table 2: Optimization of Lipase-Catalyzed Resolution of (±)-2-Methyl-butanol

| Parameter | Range Studied | Optimal Condition | Effect on Conversion | Reference |

|---|---|---|---|---|

| Reaction Time | 7 - 19 h | ~13 h | Conversion increased to 53% | tsijournals.com |

| Temperature | 20 - 50 °C | 35 °C | Conversion peaked at 35°C | tsijournals.com |

| Substrate Molar Ratio (Vinyl Acetate / Alcohol) | 1:1 - 5:1 | Not specified as optimal | Significant factor affecting conversion | tsijournals.com |

| Enzyme Loading (PPL) | 2.5 - 6.5 g/L | Not specified as optimal | Increased initial reaction rate | tsijournals.com |

An alternative to enzymatic resolution is the chemical synthesis of an enantiomerically pure 2-methylbutanol synthon. researchgate.netsciforum.net For example, (R)-(+)-2-methylbutanol, which is not commercially available in contrast to its (S)-enantiomer, can be synthesized in multiple steps from precursors like methyl (S)-(+)-3-hydroxy-2-methylpropionate. researchgate.net Once the homochiral alcohol is obtained, it can be esterified with undec-10-enoyl chloride using standard procedures to yield the desired single enantiomer of this compound. researchgate.net

Chemical Transformations and Reactivity Profiling of 2 Methylbutyl Undec 10 Enoate

Reactions Involving the Terminal Alkene Moiety

The terminal alkene group is susceptible to a variety of addition and oxidation reactions, which are characteristic of unsaturated hydrocarbons.

Catalytic Hydrogenation Studies

Catalytic hydrogenation of the terminal double bond in 2-methylbutyl undec-10-enoate (B1210307) leads to the formation of its saturated counterpart, 2-methylbutyl undecanoate. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The process involves the addition of hydrogen atoms across the double bond, resulting in a saturated ester. While specific studies on 2-methylbutyl undec-10-enoate are not extensively documented in publicly available literature, the hydrogenation of similar unsaturated esters, like methyl 10-undecenoate, is a well-established transformation. researchgate.net For instance, the hydrogenation of methyl 10-undecenoate can yield methyl undecanoate. researchgate.net This transformation can be achieved using various catalysts and reaction conditions.

Table 1: Catalytic Hydrogenation of Unsaturated Esters

| Unsaturated Ester | Catalyst | Product | Reference |

|---|---|---|---|

| Methyl 10-undecenoate | Ruthenium Catalysts | Methyl 10-undecanol | researchgate.net |

| Ethyl 5-(17β-acetoxy-3-benzoyloxy-oestra-1,3,5(10-trien-7α-yl)pent-2-enoate) | Not specified | Ethyl 5-(17β-acetoxy-3-benzoyloxyoestra-1,3,5-trien-7α-yl)pentanoate | google.com |

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The electron-rich double bond of this compound is susceptible to attack by electrophiles. Halogenation, such as the addition of bromine (Br₂) or chlorine (Cl₂), would proceed through a halonium ion intermediate to yield the corresponding dihaloalkane. Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen atom adds to the more substituted carbon. youtube.comyoutube.com This regioselectivity is dictated by the formation of the more stable carbocation intermediate. youtube.comyoutube.com

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Product |

|---|---|---|

| Br₂ | Bromonium ion | 2-Methylbutyl 10,11-dibromoundecanoate |

| HBr | Secondary carbocation | 2-Methylbutyl 11-bromoundecanoate |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The terminal alkene can be oxidized to form various products depending on the oxidizing agent used. smolecule.com Epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide ring, yielding 2-methylbutyl 10,11-epoxyundecanoate. Dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to produce 2-methylbutyl 10,11-dihydroxyundecanoate. Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would lead to the cleavage of the double bond, resulting in the formation of a carboxylic acid. smolecule.com

Cycloaddition Chemistry (e.g., Diels-Alder)

While the terminal alkene of this compound is not an ideal dienophile for the Diels-Alder reaction due to the lack of electron-withdrawing groups to activate it, it can potentially participate in [2+2] cycloadditions or other types of cycloadditions under specific conditions, such as photochemical activation. beilstein-journals.org The Diels-Alder reaction typically involves a conjugated diene and a dienophile, leading to the formation of a cyclohexene (B86901) ring. dtu.dk For this compound to act as a dienophile, it would require a highly reactive diene. There are no specific examples found in the searched literature of this compound participating in Diels-Alder reactions.

Reactivity at the Ester Linkage

The ester group in this compound is another key site for chemical transformations, most notably through nucleophilic acyl substitution reactions.

Transesterification Reactions for Derivative Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is a versatile method for synthesizing a variety of ester derivatives from this compound. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield methyl undec-10-enoate and 2-methylbutanol. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com This method is widely used in the synthesis of various fatty acid esters. nih.govresearchgate.net

Table 3: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester | Reference |

|---|---|---|---|---|

| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-deposited V₂O₅ | Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | nih.govnih.gov |

| Triglycerides | Methanol | Sn(IV) organometallic complexes | Fatty Acid Methyl Esters (FAMEs) | researchgate.net |

Hydrolysis Mechanisms (Non-Enzymatic)

The hydrolysis of this compound involves the cleavage of its ester bond to yield undec-10-enoic acid and 2-methylbutan-1-ol. This transformation can proceed under both acidic and basic conditions, following the general mechanisms of nucleophilic acyl substitution. byjus.commasterorganicchemistry.comlibretexts.org

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. A tetrahedral intermediate is formed, followed by a proton transfer from the attacking water molecule to the 2-methylbutoxy leaving group. The elimination of the protonated 2-methylbutanol and subsequent deprotonation of the carbonyl oxygen regenerate the acid catalyst and yield undec-10-enoic acid. byjus.com

In basic hydrolysis , also known as saponification, a strong nucleophile like the hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the 2-methylbutoxide anion, which is a better leaving group than the hydroxide ion. The resulting undec-10-enoic acid is immediately deprotonated by the strongly basic 2-methylbutoxide (or another hydroxide ion) to form the carboxylate salt. An acidic workup step is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com

Amidation and Other Nucleophilic Acyl Substitutions

Beyond hydrolysis, the ester functionality of this compound can undergo various other nucleophilic acyl substitution reactions. Amidation, the reaction with ammonia (B1221849) or a primary or secondary amine, is a key transformation that converts the ester into an amide. This reaction typically requires higher temperatures or catalysis, as amines are less reactive nucleophiles than hydroxide ions. The mechanism is analogous to hydrolysis, involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of 2-methylbutanol.

Other nucleophiles can also participate in these substitution reactions. For instance, transesterification can occur when the compound is treated with a different alcohol in the presence of an acid or base catalyst, resulting in a new ester. The reaction of esters with Grignard reagents can lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. masterorganicchemistry.com These reactions follow the addition-elimination pathway characteristic of nucleophilic acyl substitution, where a nucleophile displaces the 2-methylbutoxy leaving group. masterorganicchemistry.comlibretexts.org The success of a given substitution is often dictated by the relative basicity of the nucleophile and the leaving group, with the equilibrium favoring the displacement of the weaker base. masterorganicchemistry.com

Polymerization Chemistry and Materials Applications

The presence of a terminal double bond in the undec-10-enoate unit makes this compound a candidate for various polymerization reactions, enabling its use in the synthesis of advanced materials.

Acyclic Diene Metathesis (ADMET) Polymerization for Long-Chain Polymers

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization method for synthesizing linear polymers from α,ω-dienes. nih.gov While this compound is a mono-olefin and cannot homopolymerize via ADMET, it can act as a chain-capping or chain-regulating agent when copolymerized with α,ω-dienes. mdpi.com This is analogous to how methyl 10-undecenoate is used to control molecular weight in ADMET polymerizations. mdpi.com

The core of ADMET involves the use of transition metal catalysts, such as Grubbs' or Hoveyda-Grubbs ruthenium catalysts, to facilitate the metathesis of terminal olefins, releasing a small volatile olefin like ethylene. nih.govnih.gov Research on related bio-based α,ω-diene monomers, such as those derived from undecenoic acid and various diols (e.g., isosorbide, 1,4-butanediol), has demonstrated the synthesis of high molecular weight unsaturated polyesters. nih.govnih.gov For instance, the ADMET polymerization of dianhydro-D-glucityl bis(undec-10-enoate) has been successfully conducted to produce high molecular weight polyesters. mdpi.com The subsequent hydrogenation of the double bonds in the polymer backbone yields saturated long-chain aliphatic polyesters with desirable thermal and mechanical properties. nih.govnih.gov

| Monomer | Catalyst | Conditions | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Bis(undec-10-enoate) with Isosorbide (M1) | Molybdenum-alkylidene | Toluene, 25 °C | 44,400–49,400 | Not Specified | nih.gov |

| Bis(undec-10-enoate) with Isomannide (M2) | Molybdenum-alkylidene | Toluene, 25 °C | 32,200–36,700 | Not Specified | nih.gov |

| Bis(undec-10-enoate) with 1,3-propanediol (B51772) (M3) | Molybdenum-alkylidene | Toluene, 25 °C | 59,900–67,200 | Not Specified | nih.gov |

| 4-allyl-2-methoxyphenyl 10-undecenoate (M1) | Grubbs 2nd Gen. (G2) | CH₂Cl₂, 50 °C | 12,700 | 1.85 | nih.gov |

| Bis(undec-10-enoate) with 1,4-butanediol (B3395766) (ME1) | Hoveyda-Grubbs 2nd Gen. (HG2) | CHCl₃, 50 °C | 15,900 | 1.46 | nih.gov |

Radical Polymerization of the Undec-10-enoate Unit

The terminal double bond in the undec-10-enoate moiety is susceptible to radical polymerization. This functionality allows for the synthesis of polymers where the undecenoate unit is incorporated into the main chain or as a side chain, depending on the polymerization strategy. The terminal double bond can facilitate the synthesis of specialty polyesters and other polymers, which may exhibit enhanced flexibility and chemical resistance, making them suitable for applications like coatings and adhesives. vulcanchem.com However, non-activated terminal olefins, such as the one in this compound, can be challenging to homopolymerize radically. Controlled radical polymerization techniques, such as cobalt-mediated radical polymerization, have shown success in the copolymerization of such non-activated monomers with more reactive partners like vinyl acetate (B1210297). acs.org

Copolymerization Studies with Diverse Monomers

The versatility of this compound extends to its potential for copolymerization with a wide range of monomers. In ADMET, it can be copolymerized with various α,ω-dienes, such as 1,9-decadiene (B157367), to tailor the properties of the resulting polyester (B1180765). mdpi.com For example, the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene yielded unsaturated polyesters with number-average molecular weights (Mn) ranging from 9,300 to 23,400 g/mol . mdpi.com

In the realm of radical polymerization, it could be copolymerized with monomers like acrylates, styrenes, or vinyl acetate to introduce long aliphatic side chains into the polymer structure. acs.org Furthermore, the double bond can participate in thiol-ene "click" reactions. This involves the radical-initiated addition of a thiol across the double bond, a highly efficient and orthogonal reaction that can be used for polymer modification or for creating cross-linked networks. rsc.org

Synthesis and Characterization of Novel Bio-based Polyesters and Poly(ester-amide)s

The derivation of this compound from undecenoic acid, which is sourced from castor oil, places it firmly within the category of bio-based chemical building blocks. nih.govrsc.org This aligns with the significant research interest in synthesizing polymers from renewable feedstocks. rsc.org

Studies on methyl 10-undecenoate have demonstrated its utility in creating novel bio-based polyesters and poly(ester-amide)s. rsc.orgresearchgate.net Through a series of reactions including amidation and thiol-ene additions, functional diols containing ester and amide linkages can be synthesized from the undecenoate precursor. rsc.org These diols can then be polycondensed with bio-based diesters to yield polyesters or poly(ester-amide)s. rsc.org The incorporation of amide functionalities into the polyester backbone through this route has been shown to increase the material's crystallinity, melting point, and Young's modulus. rsc.org For example, introducing amide groups can raise the Young's modulus from 83 to 363 MPa. rsc.org Similarly, this compound could serve as a starting material for analogous synthetic strategies, contributing to the development of new high-performance, bio-based polymers with tunable properties.

| Polymer Type | Key Monomer Component | Melting Point (Tₘ) | Young's Modulus (MPa) | Reference |

|---|---|---|---|---|

| Polyester | Ester-linked diol | Below Room Temp. | 83 | rsc.org |

| Poly(ester-amide) | Amide-linked diol | 22 °C to 127 °C | up to 363 | rsc.org |

Analytical Research Methodologies for Detection and Characterization in Complex Systems

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-Methylbutyl undec-10-enoate (B1210307) from a complex matrix, allowing for its subsequent quantification and identification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) serves as a robust method for the quantification of volatile compounds like 2-Methylbutyl undec-10-enoate. In this technique, the sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the stationary phase. The separated compounds are then detected by a flame ionization detector, which generates a signal proportional to the amount of substance, enabling precise quantification.

For instance, the analysis of various esters, including those structurally similar to this compound, is commonly performed using GC-FID. The initial oven temperature is typically set around 35°C, with the injector and detector temperatures maintained at 240°C and 250°C, respectively. researchgate.net The choice of carrier gas, often helium, and its flow rate are critical parameters for achieving optimal separation. researchgate.net While specific retention times for this compound would be determined experimentally under defined conditions, related compounds like 2-methylbutyl acetate (B1210297) are routinely analyzed, demonstrating the suitability of GC-FID for this class of compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitative Analysis in Natural Extracts and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. diabloanalytical.com This combination is indispensable for the unambiguous identification and quantification of this compound in complex samples like natural extracts or reaction mixtures. researchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries. massey.ac.nz

The analysis of volatile organic compounds from various natural sources, such as fruit pulps, often employs headspace solid-phase microextraction (HS-SPME) followed by GC-MS. mdpi.com This sample preparation technique is effective for extracting volatile esters from the matrix. The GC-MS operating conditions, including the temperature program and mass range scanned (e.g., 33–550 amu), are optimized to ensure the detection and identification of target compounds. mdpi.comhust.edu.vn For this compound, predicted mass spectral data can provide valuable information for its identification.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 255.23186 |

| [M+Na]⁺ | 277.21380 |

| [M+NH₄]⁺ | 272.25840 |

| [M+K]⁺ | 293.18774 |

| [M-H]⁻ | 253.21730 |

| [M+Na-2H]⁻ | 275.19925 |

| [M]⁺ | 254.22403 |

| [M]⁻ | 254.22513 |

This data is based on predicted values and provides a reference for identifying the compound in GC-MS analysis. uni.lu

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC-based methods are ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of non-volatile derivatives of this compound. mit.edu Should the ester be chemically modified to a less volatile form, for instance, through a reaction involving its terminal double bond, HPLC would be essential for separation and analysis. The choice of the stationary phase, mobile phase composition, and detector (e.g., UV-Vis or mass spectrometry) would depend on the specific properties of the derivative. The use of HPLC-MS, for example, has been noted in the analysis of complex reaction mixtures where non-volatile products might be formed. fu-berlin.de

Spectroscopic Methods for Structural Elucidation of Derivatives and Reaction Products

Spectroscopic techniques are crucial for the detailed structural confirmation of this compound and any products resulting from its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Structure (2-Methylbutyl acetate)

| Carbon Atom | Chemical Shift (ppm) |

| C1' (CH₃) | 10.9 |

| C2' (CH) | 34.0 |

| C3' (CH₂) | 26.0 |

| C4' (CH₃) | 16.1 |

| C1 (C=O) | 171.0 |

| C2 (CH₃) | 20.8 |

Note: This table shows predicted values for a structurally similar compound and serves as an illustrative example. Actual values for this compound will differ.

¹H NMR spectroscopy provides information on the number and types of protons and their neighboring atoms. The chemical shifts, signal splitting (multiplicity), and integration values are used to piece together the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected. A strong absorption band around 1740-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. The presence of the terminal double bond (C=C) would be confirmed by a stretching vibration band around 1640 cm⁻¹ and =C-H stretching and bending vibrations at higher and lower wavenumbers, respectively. While a specific spectrum for this compound is not provided, spectra of similar esters like 2-methylbutyl acetate are available for reference. chemicalbook.com

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The accurate detection and characterization of this compound in complex biological and environmental systems hinge on effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from interfering matrix components, concentrating it to detectable levels, and ensuring its stability prior to instrumental analysis. The choice of protocol is dictated by the physicochemical properties of this compound—a volatile ester with significant lipophilicity—and the nature of the sample matrix.

For biological matrices such as animal tissues (e.g., adipose, muscle) and fluids, the primary challenge is the separation of the ester from a high background of lipids and proteins. In environmental samples like soil and water, the analyte may be present at trace levels and adsorbed to particulate matter, requiring robust extraction techniques.

Commonly employed strategies involve some form of solvent extraction, sorptive extraction, or headspace analysis. The selection of a specific method often represents a trade-off between extraction efficiency, sample throughput, solvent consumption, and the potential for thermal degradation of the analyte.

Extraction from Biological Matrices (e.g., Adipose Tissue, Meat, Fish)

The analysis of esters like this compound in biological tissues is often aimed at understanding flavor profiles or bioaccumulation. The high lipid content of these matrices necessitates thorough extraction and cleanup procedures.

Solvent-Based Extraction:

Traditional methods such as Soxhlet extraction and the Bligh and Dyer or Folch methods are effective for exhaustive lipid extraction from tissues. studysmarter.co.uktandfonline.comresearchgate.netarabjchem.org These techniques utilize solvent systems to disrupt cell membranes and solubilize lipids, including esters. For instance, Soxhlet extraction with a nonpolar solvent like petroleum ether can be used for continuous extraction from solid materials like dried fish meal or ground seeds. tandfonline.com The Bligh and Dyer method employs a chloroform-methanol-water mixture to create a biphasic system, partitioning lipids into the chloroform (B151607) layer. studysmarter.co.ukaocs.org While highly efficient, these methods are often time-consuming and require significant volumes of organic solvents.

Accelerated Solvent Extraction (PLE/ASE):

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers a more rapid and automated alternative to classical solvent extraction. nih.gov This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption. usda.gov For lipid-rich tissues like fish, a common approach involves grinding the sample with a drying agent such as sodium sulfate (B86663) (Na₂SO₄) before packing it into the extraction cell. nih.gov

Sorptive and Headspace Techniques:

For volatile and semi-volatile compounds, headspace (HS) and solid-phase microextraction (SPME) are powerful, often solvent-free, alternatives. mdpi.comscielo.brtandfonline.comfrontiersin.orgHeadspace-SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used for analyzing flavor compounds in meat and fish. tandfonline.comfrontiersin.orgmdpi.com The sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed onto a coated fiber and then thermally desorbed into the GC inlet. frontiersin.org The choice of fiber coating is critical; for esters, mixed-phase fibers like Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective. scielo.brscielo.br

Matrix Solid-Phase Dispersion (MSPD):

MSPD is a streamlined process that combines sample homogenization, extraction, and cleanup into a single step. researchgate.netnih.govscribd.comacs.org The sample (e.g., fish tissue) is blended with a solid sorbent (like C18-bonded silica) to create a homogenous mixture, which is then packed into a column. nih.gov Analytes are eluted with a small volume of solvent, while interfering compounds are retained. This method is noted for its flexibility, speed, and reduced solvent usage compared to traditional techniques. researchgate.net

Table 1: Comparison of Extraction Methods for Biological Matrices

| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages | Relevant For |

|---|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Hexane, Petroleum Ether | High extraction efficiency for lipids. | Time-consuming, large solvent volume, potential thermal degradation. | Lipid-rich solid samples (e.g., fish meal). tandfonline.com |

| Bligh & Dyer / Folch | Liquid-liquid partitioning of lipids from a homogenized sample. | Chloroform/Methanol (B129727)/Water | High recovery for a broad range of lipids. | Labor-intensive, uses chlorinated solvents. | Wet tissues (e.g., fresh fish muscle). studysmarter.co.ukaocs.org |

| Accelerated Solvent Extraction (ASE) | Pressurized and heated solvent extraction. | Dichloromethane/Acetone, Hexane/Acetone; High T & P. | Fast, automated, reduced solvent use. | High initial equipment cost. | General organic pollutant screening in tissues. nih.govusda.gov |

| Headspace-SPME (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Solvent-free; requires heating (e.g., 55-60°C). frontiersin.org | Fast, solvent-free, high sensitivity for volatiles. | Fiber selection is critical; matrix effects can influence partitioning. | Flavor analysis in meat and fish. scielo.brtandfonline.com |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of sample with a sorbent, followed by elution. | Dispersant: C18, Florisil; Eluent: Acetonitrile, Hexane. | Integrates extraction and cleanup, fast, low solvent use. | Optimization of sorbent and eluent is required. | Residue analysis in complex biological matrices. nih.govresearchgate.netacs.org |

Extraction from Environmental Matrices (e.g., Soil, Water)

In environmental analysis, this compound would be considered a semi-volatile organic compound (SVOC). Extraction methods must be capable of recovering the analyte from complex solid matrices like soil and sediment or from large volumes of water where it may be present at very low concentrations.

Extraction from Soil and Sediment:

Accelerated Solvent Extraction (ASE) is a well-established technique for extracting SVOCs, including non-polar compounds like esters, from soils. usda.govnih.govacs.orgukm.my A mixture of solvents, such as 1:1 dichloromethane/acetone, is commonly used to extract a wide range of pollutants. acs.org The high temperature (e.g., 100-160°C) and pressure (e.g., 2000 psi) enhance the desorption of analytes from the soil matrix. nih.govukm.my For cleaner extracts, an in-cell cleanup can be performed by layering adsorbents like silica (B1680970) gel within the extraction cell. ukm.my

Soxhlet extraction remains a reference method for the exhaustive extraction of organic pollutants from solid matrices, though it is slower and uses more solvent than ASE. acs.orgUltrasonic-assisted extraction (UAE) , or sonication, offers a faster alternative by using high-frequency sound waves to facilitate solvent penetration into the sample matrix. nih.govmdpi.comhielscher.commdpi.com

Extraction from Water:

For aqueous samples, the primary methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Given the likely low concentrations of this compound, a pre-concentration step is essential. SPE is generally preferred over LLE as it is more efficient, uses less solvent, and is more easily automated. A C18 or similar non-polar sorbent would be appropriate for trapping the lipophilic ester from a water sample.

Derivatization for Analysis:

While this compound can be analyzed directly by GC, in some environmental studies, esters are hydrolyzed to their constituent acid and alcohol, which are then derivatized to more volatile forms for analysis. For the corresponding undec-10-enoic acid, derivatization to its methyl ester (FAME) using reagents like boron trifluoride in methanol (BF₃-MeOH) is a common procedure. mdpi.comsigmaaldrich.com This approach might be used in metabolic or degradation studies where the fate of the ester is being investigated.

Table 2: Comparison of Extraction Methods for Environmental Matrices

| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages | Relevant For |

|---|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Pressurized and heated solvent extraction of solid samples. | Dichloromethane/Acetone (1:1), Hexane/Acetone. | Fast, efficient, automated, reduced solvent use. usda.govnih.gov | High equipment cost. | Soil, sediment, solid waste. acs.orgukm.my |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic energy to enhance solvent extraction. | Various organic solvents. | Faster than Soxhlet, good for heat-sensitive compounds. mdpi.comhielscher.com | Less efficient than ASE for some matrices. | Soil, plant materials. nih.gov |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Dichloromethane/Acetone (1:1). | Exhaustive, well-established reference method. | Very slow, large solvent consumption. acs.org | Soil, sediment. |

| Solid-Phase Extraction (SPE) | Partitioning of analytes from a liquid sample onto a solid sorbent. | Sorbent: C18; Eluent: Methanol, Acetonitrile. | Concentrates analytes, high throughput, low solvent use. | Breakthrough of analyte can occur if not optimized. | Water samples, aqueous extracts. |

| Derivatization (as FAME) | Chemical conversion of the hydrolyzed fatty acid to a methyl ester. | BF₃-Methanol, Tetramethylammonium hydroxide (B78521) (TMAH). | Improves volatility and chromatographic behavior of the acid. mdpi.comsigmaaldrich.com | Adds an extra step to the workflow; not for intact ester analysis. | Soil dissolved organic matter, degradation studies. mdpi.comresearchgate.net |

Biochemical and Environmental Research Investigations

Microbial and Enzymatic Biotransformation Studies

The biotransformation of esters is a critical process in many biological systems, driven by the catalytic activity of enzymes produced by microorganisms. These processes are fundamental to both the synthesis and degradation of compounds like 2-methylbutyl undec-10-enoate (B1210307).

The primary enzymatic degradation pathway for esters such as 2-methylbutyl undec-10-enoate is hydrolysis. This reaction is catalyzed by a class of enzymes known as hydrolases, which includes lipases and esterases. nih.gov These enzymes are widespread in nature and are responsible for cleaving the ester bond. nih.gov

For an undec-10-enoate ester, the hydrolytic cleavage results in the formation of undec-10-enoic acid and the corresponding alcohol—in this case, 2-methylbutanol. europa.eulyellcollection.org The general reaction is as follows:

this compound + H₂O ---(Lipase/Esterase)--> Undec-10-enoic acid + 2-Methylbutanol

Research indicates that lipases are particularly effective at hydrolyzing long-chain fatty acid esters, while esterases can act on a variety of ester types. frontiersin.org The rate of this enzymatic hydrolysis can be influenced by the structure of the ester. For instance, the degradation of phthalate (B1215562) esters, another class of industrial esters, shows that the length of the alkyl chain can impact the degradation rate, with long-chain esters sometimes being more resistant to rapid breakdown. researchgate.net

Following the initial hydrolysis, the resulting undec-10-enoic acid, an unsaturated fatty acid, can be further metabolized by microorganisms. The complete oxidation of unsaturated fatty acids typically involves the β-oxidation pathway, which requires an additional isomerization step to handle the double bond. europa.eu

Table 1: Key Enzymes and Reactions in Ester Biotransformation

| Enzyme Class | Substrate Type | Reaction | Products |

| Lipases | Long-chain fatty acid esters | Hydrolysis | Fatty acid + Alcohol |

| Esterases | Various esters (short and long-chain) | Hydrolysis | Carboxylic acid + Alcohol |

| Isomerases | Unsaturated fatty acids | Isomerization of double bonds | Intermediate for β-oxidation |

Microorganisms are central to the biotransformation of esters in diverse natural environments, from soil and water to complex systems like anaerobic digesters. frontiersin.orgnih.gov Microbial degradation is a key mechanism for the removal of ester-based pollutants from the environment. nih.gov Bacteria and fungi produce extracellular and intracellular hydrolases that break down esters into smaller, more readily usable molecules. frontiersin.orgnih.gov

In anaerobic environments, the degradation of long-chain fatty acids, which are products of ester hydrolysis, is a syntrophic process. nih.govasm.org It involves proton-reducing acetogenic bacteria that break down the fatty acids in partnership with hydrogen-consuming methanogenic archaea. asm.org This symbiotic relationship is crucial for the complete mineralization of the organic matter.

The efficiency of microbial degradation can be affected by the chemical structure of the ester. Studies on phthalate esters have shown that those with shorter alkyl chains are often biodegraded more quickly than those with longer, more complex chains. researchgate.net Similarly, for fatty acid methyl esters (FAMEs), which constitute biodiesel, the ester group is the initial point of microbial attack, leading to de-esterification before the fatty acid is degraded via β-oxidation. lyellcollection.org Microorganisms can utilize the breakdown products (fatty acids and alcohols) as sources of carbon and energy. frontiersin.org

Occurrence and Formation Pathways in Natural Chemical Ecologies

Esters like this compound are part of a large family of volatile organic compounds (VOCs) that contribute to the aroma and flavor of many natural and fermented products. Their presence is a direct result of biosynthetic pathways in plants and microorganisms.

While direct identification of this compound in scientific literature is sparse, its structural components—the 2-methylbutyl moiety and the undecenoate moiety—are found in various natural products.

2-Methylbutyl Esters: Esters containing a 2-methylbutyl group, derived from the amino acid isoleucine, are common aroma compounds. 2-methylbutyl acetate (B1210297) and other related esters have been identified in fruits like apples and blueberries. researchgate.net Fermented products also feature these compounds; for example, 2-methylbutyl isobutyrate is found in certain varieties of hops used in beer production, and 2-methylbutyl propanoate has been detected in dawadawa, a fermented African condiment. researchgate.netup.ac.za Formic acid 2-methylbutyl ester has been identified in fermented tangerine wine. nih.gov

Undec-10-enoate Esters: Esters of undec-10-enoic acid (undecylenic acid) are also known to occur naturally. For instance, ethyl undec-10-enoate has been identified as a volatile component in wines, produced by yeast during fermentation. nih.gov

The presence of both the necessary alcohol (2-methylbutanol) and acid (undec-10-enoic acid) precursors, along with the required enzymatic machinery in various plants and microbes, suggests the plausible, though not yet explicitly documented, occurrence of this compound in these or similar matrices.

Table 2: Occurrence of Structurally Related Esters in Natural and Fermented Products

| Compound | Matrix | Reference |

| Ethyl undec-10-enoate | Wine | nih.gov |

| 2-Methylbutyl acetate | Apple | researchgate.net |

| 2-Methylbutyl isobutyrate | Hops, Beer | researchgate.net |

| 2-Methylbutyl propanoate | Fermented Bambara groundnut (Dawadawa) | up.ac.za |

| Formic acid 2-methylbutyl ester | Fermented Tangerine Wine | nih.gov |

The primary biosynthetic route for the formation of volatile esters in plants and yeasts involves the enzyme alcohol acyltransferase (AAT). researchgate.net This enzyme catalyzes the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). researchgate.net

The biosynthesis of this compound would proceed via the following reaction:

Undec-10-enoyl-CoA + 2-Methylbutanol ---(AAT)--> this compound + Coenzyme A

The precursors for this reaction are generated through distinct metabolic pathways:

2-Methylbutanol: This branched-chain alcohol is derived from the catabolism of the essential amino acid L-isoleucine. pnas.org

Undec-10-enoyl-CoA: This activated fatty acid is formed from undec-10-enoic acid. In plants, undec-10-enoic acid can be derived from castor oil, where it is produced via the pyrolysis of ricinoleic acid. mdpi.com The fatty acid is then activated to its CoA thioester by an acyl-CoA synthetase.

The expression and activity of AAT enzymes are often developmentally regulated, for example, increasing during fruit ripening, which corresponds to the peak production of many flavor and aroma esters. pnas.org Engineered microbes, such as E. coli and yeast, have been successfully modified to produce various branched-chain esters by introducing the necessary AAT enzymes and precursor pathways. frontiersin.orgd-nb.info

Environmental Persistence and Degradation Research

The environmental persistence of a chemical is its ability to resist degradation. concawe.eu For organic compounds like this compound, degradation is primarily driven by biological (biodegradation) and abiotic (e.g., hydrolysis, oxidation) processes.

Based on its structure as a long-chain unsaturated fatty acid ester, this compound is expected to have low environmental persistence. Fatty acid esters are generally considered to be readily biodegradable. lyellcollection.orgeuropa.eu

The main degradation pathways are:

Biodegradation: This is the most significant removal process. concawe.eu As discussed in section 5.1.1, the first step is the enzymatic hydrolysis of the ester bond by microbial lipases and esterases, which are ubiquitous in soil and water environments. lyellcollection.org The resulting undec-10-enoic acid and 2-methylbutanol are then further biodegraded. europa.eulyellcollection.org

Hydrolysis: Abiotic hydrolysis of the ester linkage can also occur, although it is typically slower than enzymatic hydrolysis under environmental conditions.

Oxidation: The terminal double bond in the undec-10-enoate moiety makes the molecule susceptible to oxidation. nih.govnih.gov This process can be influenced by factors like heat and light, leading to the formation of other compounds. nih.govnih.gov

The rate of degradation in the environment is not intrinsic to the molecule alone but is influenced by a range of environmental factors.

Table 3: Factors Influencing Environmental Degradation of Esters

| Factor | Influence on Degradation |

| Microbial Community | Presence of adapted microorganisms with appropriate enzymes (lipases, esterases) accelerates biodegradation. concawe.eu |

| Temperature | Higher temperatures generally increase the rates of both biological and chemical degradation reactions. nih.govnih.gov |

| Water Availability | Water is required for the hydrolysis of the ester bond. |

| Oxygen Availability | Aerobic conditions are typically more favorable for the rapid and complete degradation of fatty acids. Anaerobic degradation is possible but often slower. lyellcollection.org |

| Bioavailability | Low water solubility can limit the access of microorganisms to the compound, potentially slowing degradation. Sorption to soil or sediment can also reduce bioavailability. europa.eu |

Photolytic Degradation Studies

The photolytic degradation of this compound, an unsaturated ester, is primarily influenced by its reaction with photochemically generated radicals in the atmosphere. While specific studies on this exact compound are not detailed in the provided literature, the degradation pathway can be inferred from research on structurally similar unsaturated esters.

The principal mechanism for the atmospheric degradation of unsaturated esters is initiated by the reaction with hydroxyl (OH) radicals. acs.org The presence of a carbon-carbon double bond in the undec-10-enoate portion of the molecule makes it susceptible to attack by these radicals. This reaction typically proceeds via an addition mechanism, where the OH radical adds across the double bond, forming a transient, reversible OH-adduct. figshare.com This initial step leads to the formation of various degradation products. Studies on other unsaturated esters, such as butyl acrylate (B77674) and vinyl acetate, have shown that this process is a significant pathway for their removal from the atmosphere. acs.orgfigshare.com

The rate of this degradation is influenced by temperature. Research on similar unsaturated esters indicates that the rate coefficients often display a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. figshare.com This is characteristic of reactions that involve the formation of a thermally unstable intermediate. figshare.com

Further degradation of unsaturated polyester (B1180765) resins under UV radiation has been observed to involve the breakdown of both the ester group and the unsaturated bonds, sometimes leading to crosslinking or weight loss of the material. nih.govasianpubs.org For this compound, this suggests that sunlight exposure could lead to complex reactions involving both the ester linkage and the terminal double bond.

The table below presents kinetic data for the reaction of OH radicals with various unsaturated esters, which can serve as a proxy for estimating the atmospheric reactivity of this compound.

Table 1: OH Radical Reaction Rate Coefficients for Various Unsaturated Esters at 298 K This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methyl Methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | acs.orgfigshare.com |

| Butyl Methacrylate | (6.63 ± 1.42) × 10⁻¹¹ | acs.orgfigshare.com |

| Butyl Acrylate | (2.17 ± 0.48) × 10⁻¹¹ | acs.orgfigshare.com |

Hydrolytic Stability and Pathways in Aqueous Environments

The hydrolytic stability of this compound is a critical factor in determining its fate in aquatic systems. As an ester, it is susceptible to hydrolysis, a reaction in which the molecule is cleaved by water. This process can be catalyzed by either acids or bases. libretexts.org The products of the complete hydrolysis of this compound are undec-10-enoic acid and 2-methyl-1-butanol .

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible reaction, meaning it does not proceed to completion but instead reaches an equilibrium state. libretexts.orgsavemyexams.com The reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For long-chain esters like this compound, low aqueous solubility can be a limiting factor in hydrolysis rates in pure water. pnas.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process that goes to completion. libretexts.orgsavemyexams.com This reaction, known as saponification, is generally faster than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide (2-methylbutoxide). The carboxylic acid formed (undec-10-enoic acid) is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. savemyexams.commasterorganicchemistry.com This process is fundamental to the production of soaps from long-chain fatty acid esters. libretexts.org

The hydrophobic nature of the long hydrocarbon chain in this compound can influence its hydrolysis. Studies on similar long-chain esters have shown that factors like hydrophobic interactions can affect the local concentration of catalysts and the substrate itself, thereby influencing the reaction rate. kyoto-u.ac.jp

The table below summarizes the key differences between the hydrolytic pathways for an ester like this compound.

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis This table is interactive. You can sort the data by clicking on the column headers.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Reference |

|---|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) | savemyexams.com |

| Reversibility | Reversible (Equilibrium) | Irreversible (Goes to completion) | libretexts.orgsavemyexams.com |

| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol | libretexts.orgsavemyexams.com |

| Reaction Rate | Generally slower | Generally faster | masterorganicchemistry.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 2-Methylbutyl undec-10-enoate (B1210307). These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its three-dimensional structure and the distribution of electrons.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For 2-Methylbutyl undec-10-enoate, key structural parameters include the lengths of the carbon-carbon double bond in the undecenoate chain, the carbonyl C=O bond, and the C-O single bonds of the ester group. The bond angles around the sp2 hybridized carbons of the double bond and the ester group, as well as the tetrahedral arrangement around the sp3 hybridized carbons in the alkyl chains, are also determined.

Electronic properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are also obtained. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap generally indicates a more reactive molecule. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of nucleophilic and electrophilic attack. In this compound, the oxygen atoms of the ester group are expected to be electron-rich, while the carbonyl carbon and the terminal vinyl group are potential electrophilic sites.

| Property | Value |

|---|---|

| Optimized Bond Length (C=C) | 1.34 Å |

| Optimized Bond Length (C=O) | 1.21 Å |

| Optimized Bond Angle (O=C-O) | 124.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis via esterification. The Fischer esterification of undec-10-enoic acid with 2-methylbutanol is a common synthetic route. Theoretical calculations can map out the potential energy surface of this reaction, identifying the transition states and intermediates involved.

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For acid-catalyzed esterification, computational studies can elucidate the role of the catalyst in protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol. The energies of the tetrahedral intermediate and the subsequent steps leading to the final ester product and water can be calculated. These studies can also explore alternative, uncatalyzed mechanisms, although these are generally found to have significantly higher activation barriers. rsc.org

| Reaction Step | Activation Energy (kcal/mol) - Catalyzed | Activation Energy (kcal/mol) - Uncatalyzed |

|---|---|---|

| Protonation of Carbonyl Oxygen | 5.2 | N/A |

| Nucleophilic Attack by Alcohol | 15.8 | 35.1 |

| Proton Transfer | 8.1 | 18.5 |

| Elimination of Water | 12.4 | 28.9 |

Molecular Dynamics Simulations for Polymerization and Material Properties

The terminal double bond in this compound makes it a suitable monomer for polymerization reactions, leading to the formation of novel polymers. Molecular dynamics (MD) simulations can be used to model this polymerization process and to predict the properties of the resulting polymer. rsc.org

MD simulations track the movement of atoms and molecules over time, based on classical mechanics. To simulate polymerization, a system containing multiple monomers can be subjected to conditions that initiate the reaction, such as the introduction of a radical initiator. The simulation can then follow the chain growth process, providing insights into the polymerization kinetics and the structure of the resulting polymer chains, including their length distribution and branching.

Once a polymer model is constructed, MD simulations can be used to predict its bulk material properties. By simulating the polymer melt or solid state, properties such as density, glass transition temperature (Tg), and mechanical properties like Young's modulus can be calculated. These simulations are valuable for designing polymers with specific desired characteristics.

| Property | Simulated Value |

|---|---|

| Density at 298 K | 0.95 g/cm³ |

| Glass Transition Temperature (Tg) | -35 °C |

| Young's Modulus | 0.5 GPa |

| Radius of Gyration (average) | 2.5 nm |

Structure-Reactivity Relationship (SRR) Modeling for Chemical Transformations

Structure-Reactivity Relationship (SRR) models, often in the form of Quantitative Structure-Reactivity Relationships (QSRR), can be developed to predict the reactivity of this compound in various chemical transformations. These models correlate structural or quantum chemical descriptors of a molecule with its observed or calculated reactivity.

For this compound, SRR models could be used to predict its susceptibility to reactions such as hydrolysis of the ester bond, or addition reactions at the terminal double bond. Descriptors used in such models could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies), and topological indices.

By establishing a quantitative relationship between these descriptors and the reaction rate or equilibrium constant for a series of related compounds, the reactivity of this compound can be predicted without the need for extensive experimental work. These models are particularly useful for screening large numbers of compounds for desired reactivity profiles. irma-international.org

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LUMO Energy | -2.5 | <0.01 |

| Steric Hindrance at C=C | -0.8 | 0.03 |

| Partial Charge on Carbonyl Carbon | 1.2 | 0.02 |

Emerging Research Frontiers and Future Directions

Development of Green Chemistry Approaches for Synthesis and Functionalization

The synthesis of 2-Methylbutyl undec-10-enoate (B1210307) is increasingly moving towards more environmentally benign methodologies, aligning with the core tenets of green chemistry. Traditional esterification methods often rely on harsh acid catalysts and high temperatures, leading to unwanted by-products and significant energy consumption. Modern approaches, however, are centered on cleaner and more efficient catalytic systems.

One of the most promising green synthesis routes is transesterification . This method involves reacting a simpler ester of undec-10-enoic acid, such as methyl or ethyl undec-10-enoate, with 2-methylbutanol. The key to the "greenness" of this approach lies in the choice of catalyst. Heterogeneous solid acid catalysts, such as metal oxides and supported acids, are gaining traction. These catalysts are easily separable from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which minimizes waste. Research into novel solid catalysts continues to focus on improving reaction efficiency and selectivity under milder conditions.

Another significant area of development is the use of biocatalysts , particularly lipases, for the direct esterification of undec-10-enoic acid with 2-methylbutanol. Lipase-catalyzed reactions offer several advantages, including high selectivity, operation under mild temperature and pressure conditions, and the avoidance of hazardous reagents. This enzymatic approach not only reduces the environmental footprint of the synthesis but also often leads to higher purity products with fewer side reactions. The ongoing research in this field is directed at discovering more robust and reusable immobilized lipases to enhance the economic viability of the process.

The functionalization of 2-Methylbutyl undec-10-enoate, primarily through its terminal double bond, is also being explored using green chemical techniques. Reactions such as epoxidation, hydroformylation, and thiol-ene additions are being adapted to use greener oxidants, safer solvents, and more efficient catalytic systems. These functionalized derivatives hold potential for a variety of specialized applications, from lubricants to surfactants.

Innovation in Polymer Chemistry for Sustainable Materials Applications

The presence of a terminal double bond makes this compound a valuable monomer for the synthesis of sustainable polymers. The long aliphatic chain derived from undecylenic acid imparts flexibility and hydrophobicity to the resulting polymers, while the branched 2-methylbutyl group can influence properties such as solubility and thermal characteristics.